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Compound of Interest

Compound Name: LL-21

Cat. No.: B12402005 Get Quote

Disclaimer: The information provided below pertains to general cell culture best practices and

specific details for the CL 21 cell line. The user request specified "LL-21," which did not yield

specific results in our search. It is possible this was a typographical error, and we have

proceeded with the most relevant information available. Researchers should always refer to the

specific product information sheet provided with their cell line for the most accurate protocols.

Frequently Asked Questions (FAQs)
Q1: What are the recommended culture conditions for CL 21 cells?

The CL 21 cell line, a human/mouse hybrid, is described as fibroblast-like and adherent.[1] The

recommended culture medium is DMEM supplemented with 2mM L-glutamine and 10% Fetal

Bovine Serum (FBS).[1] Cells should be cultured in a humidified incubator at 37°C with 5%

CO₂.[1][2]

Q2: At what confluency should I subculture my CL 21 cells?

CL 21 cells should be subcultured when they reach 70-80% confluency.[1] Allowing the cells to

become over-confluent can negatively impact their growth and behavior in subsequent

experiments.[3]

Q3: What is the recommended split ratio for subculturing CL 21 cells?
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A split ratio of 1:3 to 1:6 is recommended for subculturing CL 21 cells.[1] The optimal ratio may

vary depending on the growth rate of your specific cells.

Q4: How often should I change the culture medium?

If the cells have not reached the desired confluency for subculturing, the culture medium

should be renewed every 2-3 days to ensure an adequate supply of nutrients.[4]

Q5: What is the best way to cryopreserve CL 21 cells for long-term storage?

Cells should be frozen at a concentration of 1-2 million cells per mL in a freezing medium

typically composed of 70% complete growth medium, 20% FBS, and 10% DMSO.[5] A slow,

controlled rate of freezing, approximately -1°C per minute, is crucial for maintaining cell viability.

[6][7] This can be achieved using a controlled-rate freezer or a freezing container such as a Mr.

Frosty.[5][6][7] For long-term storage, vials should be transferred to liquid nitrogen (below

-130°C).[6][8][9]

Troubleshooting Guide
My adherent cells are not attaching to the culture dish.

Incorrect vessel type: Ensure you are using tissue culture-treated dishes suitable for

adherent cells. Some dishes are specifically designed for suspension cultures and have a

hydrophobic surface that prevents attachment.[8]

Need for coating: Some cell lines require a special coating on the culture surface to enhance

adherence. Common coating agents include poly-L-lysine, collagen, and fibronectin.[8]

Harsh harvesting procedure: Over-trypsinization or vigorous pipetting during subculturing

can damage cell surface proteins required for attachment.[10]

My cells are growing slowly or not at all.

Incorrect media or supplements: Verify that you are using the recommended medium and

supplements for your specific cell line.[8] The absence of essential components like serum or

glutamine can inhibit growth.[8]
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Low seeding density: Seeding cells at too low a density can hinder their growth. It may be

necessary to recover the cells by centrifugation and resuspend them in fresh medium at a

higher density.[8][10]

Mycoplasma contamination: Mycoplasma is a common contaminant that can be difficult to

detect visually but can significantly impact cell growth. Regular testing for mycoplasma is

recommended.[7]

There are signs of contamination in my cell culture.

Bacterial contamination: This is often characterized by a sudden turbidity and yellowing of

the culture medium due to a drop in pH.[11] Under a microscope, you may see small, motile

particles between the cells.[11]

Fungal contamination: Fungal contamination may appear as filamentous structures in the

culture medium or as fuzzy colonies.[11]

Preventative measures: To avoid contamination, always use strict aseptic techniques, work

in a certified biological safety cabinet, and regularly decontaminate all surfaces and

equipment.[8]

Experimental Protocols
Subculturing Protocol for Adherent Cells (e.g., CL 21 )
This protocol is a general guideline; specific volumes should be adjusted based on the size of

the culture vessel.

Preparation: Pre-warm the complete growth medium, Trypsin-EDTA, and PBS to 37°C.[2][4]

Aspirate Medium: Carefully remove the old culture medium from the flask.[2][4]

Wash Cells: Gently wash the cell monolayer with sterile PBS to remove any residual serum

that may inhibit trypsin activity.[2][12]

Add Trypsin-EDTA: Add enough pre-warmed Trypsin-EDTA to cover the cell monolayer.[2][4]

Gently rock the vessel to ensure even distribution.
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Incubate: Place the culture vessel in a 37°C incubator for a few minutes.[2][4] Monitor the

cells under a microscope until they appear rounded and detached.[4]

Neutralize Trypsin: Add an equal volume of complete growth medium to the flask to

neutralize the trypsin.[4] Gently pipette the cell suspension up and down to break up any cell

clumps.

Centrifuge: Transfer the cell suspension to a sterile centrifuge tube and centrifuge at

approximately 1500 rpm for 3-5 minutes.[2][4]

Resuspend Cells: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-

warmed complete growth medium.[4]

Seed New Vessels: Distribute the cell suspension into new, appropriately labeled culture

vessels at the desired seeding density.[4]

Incubate: Place the new cultures in a 37°C, 5% CO₂ incubator.[2][4]

Table 1: Recommended Volumes for Subculturing

Culture Vessel PBS Wash Volume
Trypsin-EDTA
Volume

Neutralizing
Medium Volume

T-25 Flask 3-5 mL 1-2 mL 4-8 mL

T-75 Flask 5-10 mL 2-3 mL 8-12 mL

100 mm Dish 5 mL 2 mL 8 mL

6-well Plate 2 mL/well 0.5 mL/well 1.5 mL/well

Cryopreservation Protocol
Prepare Cells: Follow steps 2-7 of the subculturing protocol to obtain a cell pellet.

Count Cells: Resuspend the cell pellet in a small volume of complete medium and perform a

cell count to determine the cell concentration and viability. Viability should be above 90%.[5]
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Prepare Freezing Medium: Prepare a freezing medium consisting of complete growth

medium, FBS, and a cryoprotective agent like DMSO. A common formulation is 70%

complete medium, 20% FBS, and 10% DMSO.[5] Keep the freezing medium on ice.

Resuspend in Freezing Medium: Centrifuge the counted cells and resuspend the pellet in the

cold freezing medium at a concentration of 1-2 million cells/mL.[5]

Aliquot: Dispense 1 mL of the cell suspension into sterile cryovials.[9][13]

Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., Mr.

Frosty) and store them at -80°C overnight. This ensures a slow cooling rate of approximately

-1°C per minute.[6][7]

Long-Term Storage: Transfer the frozen vials to a liquid nitrogen freezer for long-term

storage (below -130°C).[6][9]

Table 2: Common Cryopreservation Media Formulations

Component Formulation 1 Formulation 2

Complete Growth Medium 70% -

Fetal Bovine Serum (FBS) 20% 90%

DMSO 10% 10%

Reference [5] [9]
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A general experimental workflow for cell culture.
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A simplified diagram of the MAPK/ERK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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